molecular formula C15H9IN2O4 B392497 2-(3-Iodo-4-methylphenyl)-5-nitroisoindole-1,3-dione

2-(3-Iodo-4-methylphenyl)-5-nitroisoindole-1,3-dione

Cat. No.: B392497
M. Wt: 408.15g/mol
InChI Key: SNKJCNKBPHEDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Iodo-4-methylphenyl)-5-nitroisoindole-1,3-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoindole core substituted with iodo, methyl, and nitro groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodo-4-methylphenyl)-5-nitroisoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Iodination: The iodination of the aromatic ring is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Cyclization: The formation of the isoindole core is achieved through cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodo-4-methylphenyl)-5-nitroisoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The iodo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas are frequently used.

    Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted isoindole derivatives with various functional groups.

Scientific Research Applications

2-(3-Iodo-4-methylphenyl)-5-nitroisoindole-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Iodo-4-methylphenyl)-5-nitroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodo group can facilitate the compound’s binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-iodo-4-methylaniline: A precursor in the synthesis of 2-(3-Iodo-4-methylphenyl)-5-nitroisoindole-1,3-dione.

    5-nitro-2-thiophene-carboxaldehyde: Another compound with a nitro group and aromatic ring, used in similar synthetic applications.

    1-(3-iodo-4-methylphenyl)-3-tert-butyl-2H-aminopyrazole: A compound with similar functional groups and potential biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups and the isoindole core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H9IN2O4

Molecular Weight

408.15g/mol

IUPAC Name

2-(3-iodo-4-methylphenyl)-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C15H9IN2O4/c1-8-2-3-9(7-13(8)16)17-14(19)11-5-4-10(18(21)22)6-12(11)15(17)20/h2-7H,1H3

InChI Key

SNKJCNKBPHEDQW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])I

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.